molecular formula C8H15ClO2 B14742761 2-Chloroethyl hexanoate CAS No. 1071-55-2

2-Chloroethyl hexanoate

Cat. No.: B14742761
CAS No.: 1071-55-2
M. Wt: 178.65 g/mol
InChI Key: JIUOWPDPFXJIAC-UHFFFAOYSA-N
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Description

2-Chloroethyl hexanoate (CAS: Not explicitly listed in evidence) is an ester derived from hexanoic acid and 2-chloroethanol. The chlorine atom on the ethyl group distinguishes it from non-halogenated esters like ethyl hexanoate, likely altering its physicochemical properties (e.g., polarity, stability) and applications.

Properties

CAS No.

1071-55-2

Molecular Formula

C8H15ClO2

Molecular Weight

178.65 g/mol

IUPAC Name

2-chloroethyl hexanoate

InChI

InChI=1S/C8H15ClO2/c1-2-3-4-5-8(10)11-7-6-9/h2-7H2,1H3

InChI Key

JIUOWPDPFXJIAC-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)OCCCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Chloroethyl hexanoate can be synthesized through the esterification of hexanoic acid with 2-chloroethanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, to facilitate the esterification process . The reaction conditions generally include heating the mixture under reflux to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of 2-chloroethyl hexanoate may involve continuous flow processes to optimize yield and efficiency. The use of advanced catalysts and optimized reaction conditions can enhance the production rate and purity of the compound .

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis of 2-chloroethyl hexanoate occurs via distinct mechanisms depending on reaction conditions:

Acid-Catalyzed Hydrolysis (AAc2)

  • Mechanism : Protonation of the ester carbonyl oxygen activates the carbonyl carbon for nucleophilic attack by water.

  • Products : Hexanoic acid and 2-chloroethanol .

  • Conditions : Acid catalyst (e.g., HCl, H₂SO₄) and elevated temperatures .

Base-Catalyzed Hydrolysis (BAC2)

  • Mechanism : Hydroxide ions directly attack the carbonyl carbon, leading to acyl-oxygen fission.

  • Products : Hexanoic acid and 2-chloroethanol .

  • Conditions : Strong bases (e.g., NaOH, KOH) in aqueous solutions .

Neutral Hydrolysis (BAC2)

  • Mechanism : Water acts as both nucleophile and base in a bimolecular process.

  • Products : Hexanoic acid and 2-chloroethanol .

  • Conditions : Neutral pH, often requiring prolonged reaction times .

Comparison of Hydrolysis Mechanisms

Mechanism Catalyst Nucleophile Products Key Features
Acid-catalyzed (AAc2)H⁺H₂OHexanoic acid, 2-chloroethanolProtonation activates carbonyl
Base-catalyzed (BAC2)OH⁻OH⁻Hexanoic acid, 2-chloroethanolDirect nucleophilic attack
Neutral (BAC2)H₂OH₂OHexanoic acid, 2-chloroethanolGeneral base participation

Nucleophilic Substitution Reactions

The chlorine atom in the 2-chloroethyl group acts as a leaving group, enabling substitution reactions:

SN2 Mechanism

  • Mechanism : A bimolecular nucleophilic attack occurs at the carbon adjacent to the chlorine atom.

  • Reagents : Nucleophiles such as hydroxide (OH⁻), amines (NH₃), or thiols (SH⁻) .

  • Products : Substituted ethyl hexanoates (e.g., 2-hydroxyethyl hexanoate, 2-aminoethyl hexanoate) .

  • Conditions : Polar aprotic solvents (e.g., DMSO, DMF) and elevated temperatures .

Examples of Substitution Reactions

Nucleophile Reagent Product Conditions
Hydroxide (OH⁻)NaOH2-Hydroxyethyl hexanoateAqueous, basic pH
Amine (NH₃)NH₃N-substituted ethyl hexanoatePolar aprotic solvents
Thiol (SH⁻)ThiolsThioether-substituted ethyl hexanoateRoom temp, nucleophilic

Key Findings and Implications

  • Hydrolysis : Acidic and basic conditions yield the same products, but reaction kinetics differ due to protonation effects . Neutral hydrolysis is slower and less efficient without catalysts .

  • Substitution : The SN2 mechanism dominates due to the primary alkyl group’s stereochemical accessibility . Nucleophilic strength and solvent polarity significantly influence reaction rates .

Mechanism of Action

Comparison with Similar Compounds

Ethyl Hexanoate

  • Structure: Ethyl ester of hexanoic acid.
  • Key Properties :
    • Aroma : Fruity, apple-like; critical in beverages (sake, liquors) and fruits (strawberries) .
    • Concentration : Up to 2,221 mg/L in Chinese liquors .
    • Stability : Produced at lower temperatures in sake fermentation .
  • Applications : Flavor additive in food and beverages.
  • Safety : Generally recognized as safe (GRAS) for consumption.

Comparison: 2-Chloroethyl hexanoate lacks documented flavor applications, likely due to chlorine-induced toxicity. Its higher molecular weight (estimated ~178.6 g/mol vs. 144.2 g/mol for ethyl hexanoate) suggests lower volatility and altered solubility.

2,2,2-Trichloroethyl Hexanoate

  • Structure: Hexanoate ester with a trichloroethyl group.
  • Key Properties: Stability: Higher chlorine content may enhance chemical stability compared to mono-chloro derivatives. Applications: Specialized uses in polymer chemistry or as protecting groups in organic synthesis (inferred from evidence 12).

Comparison: The trichloro derivative’s increased halogenation likely results in higher density and reduced biodegradability compared to 2-chloroethyl hexanoate.

Methyl Hexanoate

  • Structure: Methyl ester of hexanoic acid.
  • Key Properties: Aroma: Contributes to strawberry volatiles . Volatility: Higher than ethyl hexanoate due to shorter alkyl chain.

Physicochemical and Functional Differences

Property 2-Chloroethyl Hexanoate* Ethyl Hexanoate 2,2,2-Trichloroethyl Hexanoate
Molecular Weight (g/mol) ~178.6 144.2 ~228.5
Boiling Point (°C) Estimated 190–210 167–168 >200 (estimated)
Solubility Low in water; organic solvents Low in water; miscible in ethanol Likely similar to chloroethyl esters
Applications Chemical synthesis Food flavoring Specialty chemicals

*Estimated based on analogous compounds.

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